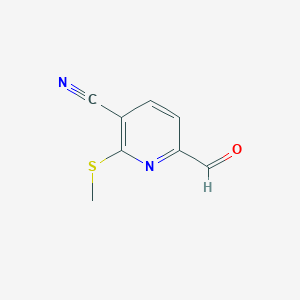
6-Formyl-2-(methylsulfanyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 6-Formyl-2-(methylsulfanyl)nicotinonitrile involves several steps. One common method includes the reaction of 2-(methylsulfanyl)nicotinonitrile with a formylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this process and optimizing reaction conditions to maximize yield and minimize impurities .
化学反応の分析
6-Formyl-2-(methylsulfanyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
6-Formyl-2-(methylsulfanyl)nicotinonitrile is used in various scientific research applications, including:
作用機序
The mechanism of action of 6-Formyl-2-(methylsulfanyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s formyl and methylsulfanyl groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
類似化合物との比較
6-Formyl-2-(methylsulfanyl)nicotinonitrile can be compared with other similar compounds, such as:
2-(Methylsulfanyl)nicotinonitrile: Lacks the formyl group, which affects its reactivity and applications.
6-Formyl-2-(methylsulfanyl)pyridine: Similar structure but different functional groups, leading to different chemical properties and uses.
生物活性
6-Formyl-2-(methylsulfanyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a formyl group, a methylthio group, and a nitrile group attached to a nicotinonitrile backbone, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.
Research Findings
-
In Vitro Studies : The compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
- Mechanism of Action : The proposed mechanism involves the inhibition of bacterial DNA gyrase, similar to other quinoline derivatives, disrupting DNA replication and leading to cell death .
- Case Studies : In one study, derivatives of this compound exhibited potent activity against multi-drug resistant strains, suggesting its potential as a lead compound in drug development .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to similar compounds:
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 32 | Antibacterial |
| Standard Antibiotic (e.g., Penicillin) | 16 | Antibacterial |
| Quinolone Derivative | 64 | Antibacterial |
Pharmacokinetics
The pharmacokinetic profile indicates good gastrointestinal absorption and blood-brain barrier permeability, which enhances its therapeutic potential. The compound's stability under physiological conditions suggests it could be developed into a viable pharmaceutical agent .
特性
IUPAC Name |
6-formyl-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c1-12-8-6(4-9)2-3-7(5-11)10-8/h2-3,5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGVOMZGBKLUOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=N1)C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384077 |
Source


|
| Record name | 6-Formyl-2-(methylsulfanyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-27-7 |
Source


|
| Record name | 6-Formyl-2-(methylsulfanyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













